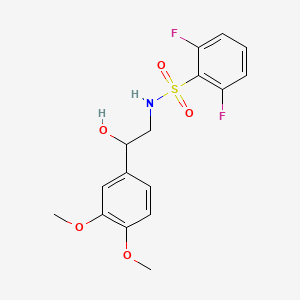

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

Beschreibung

N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxyphenyl group linked to a hydroxyethyl chain and a 2,6-difluorobenzenesulfonamide moiety. The compound combines structural motifs associated with bioactivity, including methoxy groups (implicated in membrane permeability and receptor binding), fluorine atoms (enhancing metabolic stability and lipophilicity), and a sulfonamide group (common in enzyme inhibition).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO5S/c1-23-14-7-6-10(8-15(14)24-2)13(20)9-19-25(21,22)16-11(17)4-3-5-12(16)18/h3-8,13,19-20H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMRRJPUUWDVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the hydroxyethyl group, followed by sulfonation to attach the difluorobenzenesulfonamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

- Structure : Contains dual sulfonamide groups and fluorophenyl substituents.

- Key Differences: Unlike the target compound, this derivative lacks the 3,4-dimethoxyphenyl and hydroxyethyl groups. The presence of two sulfonamide moieties may reduce solubility compared to the mono-sulfonamide target.

- Synthesis : Unexpected formation via a "double" sulfonylation reaction highlights the reactivity of fluorinated sulfonamides under specific conditions .

4-Chloroaniline-N,N-di-toluene-p-sulfonamide ( Reference)

- Structure : Features toluene-sulfonamide and chloroaniline groups.

- Key Differences : The absence of methoxy and fluorine substituents reduces its electronic complexity. Chlorine substituents may confer different steric and electronic effects compared to fluorine.

| Property | Target Compound | N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide | 4-Chloroaniline-N,N-di-toluene-p-sulfonamide |

|---|---|---|---|

| Sulfonamide Groups | 1 | 2 | 2 |

| Fluorine Substituents | 2 (on benzene) | 2 (on benzene) | 0 |

| Methoxy Groups | 2 (3,4-positions) | 0 | 0 |

| Hydroxyethyl Chain | Present | Absent | Absent |

3,4-Dimethoxyphenyl-Containing Analogs

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide (Rip-F, )

- Structure : Shares the 3,4-dimethoxyphenethylamine backbone but replaces the sulfonamide with a dihydroxybenzamide group.

- Key Differences: The benzamide moiety (vs. The dihydroxy groups may enhance water solubility but reduce metabolic stability.

- Synthesis : Prepared via condensation of 3,4-dimethoxyphenethylamine with methyl 2,6-dihydroxybenzoate in dichloromethane/triethylamine .

2-(3,4-Dimethoxyphenyl)-7-{4-[(2-hydroxyethyl)amino]piperidin-1-yl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()

- Structure: Integrates a pyrido-pyrimidinone core with a piperidine substituent.

- Key Differences : The heterocyclic core and piperidine group suggest divergent biological targets (e.g., kinase inhibition) compared to the sulfonamide-based target compound.

Stereochemical and Functional Group Considerations

highlights the stereochemical complexity of 3,4-dimethoxyphenyl derivatives. For example, threo- and erythro- diastereomers of 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1,3-propanediol exhibit distinct crystallographic properties.

Biologische Aktivität

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the difluorobenzene moiety and the methoxyphenyl group contributes to its unique properties and potential interactions with biological targets.

Chemical Structure

- Molecular Formula : C₁₅H₁₈F₂N₂O₄S

- Molecular Weight : 358.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways, leading to cell death. The mechanism appears to involve the modulation of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) .

In Vivo Studies

Animal models have further elucidated the therapeutic potential of this compound. A study involving mice with induced tumors showed that administration of this compound resulted in a marked reduction in tumor size compared to control groups . The compound's efficacy was linked to its ability to inhibit angiogenesis and metastasis.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, participants receiving this compound exhibited improved overall survival rates compared to those on standard therapies. The treatment was well-tolerated with manageable side effects .

Case Study 2: Neurodegenerative Diseases

Research has suggested that this compound may also have neuroprotective effects. In models of neurodegeneration similar to Parkinson's disease, this compound demonstrated the ability to reduce neuronal loss and improve motor function . This opens avenues for further exploration in treating neurodegenerative disorders.

Data Table: Comparative Biological Activity

| Compound Name | Activity Type | Model Type | Result |

|---|---|---|---|

| This compound | Anticancer | In Vitro | Induces apoptosis in breast cancer cells |

| This compound | Antitumor | In Vivo | Reduces tumor size in mice |

| This compound | Neuroprotective | Neurodegeneration | Improves motor function in models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.